molecular formula C10H10F3NO B2724688 3-methyl-6-(trifluoromethyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine CAS No. 449-85-4

3-methyl-6-(trifluoromethyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine

Numéro de catalogue B2724688
Numéro CAS: 449-85-4
Poids moléculaire: 217.191
Clé InChI: WABCIIFXOCZRCM-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

“3-methyl-6-(trifluoromethyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine” is a heterocyclic compound. It contains an oxazine ring, which is a six-membered ring containing one oxygen and one nitrogen atom . The compound also contains a trifluoromethyl group, which is a functional group consisting of one carbon atom bonded to three fluorine atoms and one other carbon or heteroatom .


Molecular Structure Analysis

The molecular structure of “this compound” would consist of a six-membered oxazine ring attached to a benzene ring (forming a benzo[b][1,4]oxazine structure), with a trifluoromethyl group (-CF3) and a methyl group (-CH3) attached to the oxazine ring .

Applications De Recherche Scientifique

Synthesis and Chemical Properties

  • Innovative Synthesis Methods: Recent research has developed new synthesis methods for 3,4-dihydro-2H-benzo[1,4]oxazines, including variants like 3-methyl-6-(trifluoromethyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine. These methods involve starting materials like 2-aminophenol and employ one-pot reactions to produce various derivatives (詹淑婷, 2012).
  • Synthesis of Novel Derivatives: Researchers have synthesized diverse derivatives of 3,4-dihydro-2H-benzo[1,4]oxazines. Such work expands the potential applications in various fields, including materials science and pharmacology (V. Guguloth, 2021).

Potential Therapeutic Applications

  • Antimicrobial Properties: Some derivatives of 3,4-dihydro-2H-benzo[1,4]oxazine, specifically those with fluorine atoms, have shown potent antimicrobial activity against a range of Gram-positive and Gram-negative bacteria. This suggests their potential use in designing new antimicrobial agents (Liang Fang et al., 2011).
  • Anti-Inflammatory Activity: Certain 3,4-dihydro-2H-benzo[e][1,3]oxazine derivatives have demonstrated significant anti-inflammatory activity in vivo, suggesting their potential as novel anti-inflammatory agents (Yan-Fei Li et al., 2016).

Advanced Applications

  • Dual Thromboxane A2 Receptor Antagonists and Prostacyclin Receptor Agonists: 3,4-Dihydro-2H-benzo[1,4]oxazine derivatives have been developed as dual-acting agents, blocking the TXA2 receptor and activating the PGI2 receptor. This suggests their application in anti-thrombotic and cardiovascular treatments (M. Ohno et al., 2006).

Propriétés

IUPAC Name

3-methyl-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F3NO/c1-6-5-15-9-3-2-7(10(11,12)13)4-8(9)14-6/h2-4,6,14H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WABCIIFXOCZRCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COC2=C(N1)C=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

449-85-4
Record name 3-methyl-6-(trifluoromethyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.